molecular formula C8H14Cl2N2 B3117758 5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride CAS No. 226930-89-8

5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride

Cat. No. B3117758
CAS RN: 226930-89-8
M. Wt: 209.11 g/mol
InChI Key: NRAKNQNFNBGTGQ-UHFFFAOYSA-N
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Description

Imidazole is a heterocyclic compound and it’s derivatives are widely used in organic synthesis and as intermediates for the preparation of various drugs . The term “chloromethyl” in “5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride” suggests the presence of a -CH2Cl group attached to the imidazole ring. The “isobutyl” group is a four-carbon branch attached to the imidazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of an imidazole ring with a chloromethyl group (-CH2Cl) and an isobutyl group (-CH2CH(CH3)2) attached. The exact positions of these groups on the imidazole ring would depend on the specific synthesis process .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as solubility, melting point, boiling point, and reactivity would be influenced by the presence and position of the chloromethyl and isobutyl groups .

Scientific Research Applications

Chemical Synthesis and Derivatives

5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride serves as a key intermediate in the synthesis of various chemical compounds. Its unique structure allows for the development of novel molecules with potential pharmacological activities. Researchers have synthesized a range of derivatives by modifying the imidazole ring, exploring their applications in medicinal chemistry and drug discovery.

Pharmacological Studies

The derivatives of imidazole compounds, including those related to this compound, have been extensively studied for their pharmacological properties. These studies encompass a broad spectrum of potential therapeutic applications, including antitumor, antihypertensive, and antidepressant effects. The exploration of these derivatives contributes to our understanding of their mechanisms of action and potential clinical applications.

For detailed insights and further reading on the applications and studies involving this compound and its derivatives, the following references are recommended:

Mechanism of Action

The mechanism of action would depend on the specific application of “5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride”. Many imidazole derivatives exhibit biological activity, which can range from antifungal properties to acting as catalysts in enzymatic reactions .

Future Directions

The future directions for “5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride” would depend on its specific applications. Imidazole derivatives are a focus of ongoing research in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

5-(chloromethyl)-1-(2-methylpropyl)imidazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2.ClH/c1-7(2)5-11-6-10-4-8(11)3-9;/h4,6-7H,3,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAKNQNFNBGTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC=C1CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 5-hydroxymethyl-1-isobutylimidazole (2.5 g), thionyl chloride (20 ml) was added by portions at 0° C., and the mixture was heated for 30 minutes under nitrogen atmosphere at 90° C. The mixture was allowed to be at room temperature. The solvent was distilled off under reduced pressure and the obtained residue was dissolved in methanol and the solvent was distilled off again under reduced pressure. The obtained solid was recrystallized from ethyl acetate, to give 5-chloromethyl-1-isobutylimidazole hydrochloride (3.0 g) as colorless crystals.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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